molecular formula C19H20BF3O3 B6321107 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-62-3

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321107
CAS No.: 2096997-62-3
M. Wt: 364.2 g/mol
InChI Key: VGJKPPBBAYGOBL-UHFFFAOYSA-N
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Description

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the formation of a boronic ester. One common method is through the reaction of 4-benzyloxy-2-(trifluoromethyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions to form the cyclic boronate ester . The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Dehydrating Agents: Such as molecular sieves or anhydrous magnesium sulfate for ester formation.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Acids: Formed through hydrolysis or oxidation of the boronate ester.

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is through its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves the coordination of the boronate ester to the palladium center, followed by the transfer of the organic group and subsequent reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of its trifluoromethyl group, benzyloxy group, and cyclic boronate ester structure. This combination imparts distinct reactivity and stability characteristics, making it particularly useful in specific synthetic applications where these features are advantageous .

Properties

IUPAC Name

5,5-dimethyl-2-[4-phenylmethoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)17-9-8-15(10-16(17)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJKPPBBAYGOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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